molecular formula C11H11ClO3 B8715237 3-(3-Chlorophenyl)-2-oxopropyl Acetate CAS No. 851547-71-2

3-(3-Chlorophenyl)-2-oxopropyl Acetate

Cat. No.: B8715237
CAS No.: 851547-71-2
M. Wt: 226.65 g/mol
InChI Key: BZOBAIIVXMCBSY-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-oxopropyl acetate is an organic compound characterized by an acetate ester group linked to a 2-oxopropyl chain bearing a meta-chlorophenyl substituent. Its structure can be represented as CH₃CO-O-CH₂-C(O)-C₆H₄-Cl, where the chlorine atom occupies the meta position on the aromatic ring.

Natural analogs, such as 3-(2-oxopropyl)coronaridine, have been isolated from plant sources (e.g., Ervatamia hainanensis), highlighting the biological relevance of the 2-oxopropyl motif .

Properties

CAS No.

851547-71-2

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

[3-(3-chlorophenyl)-2-oxopropyl] acetate

InChI

InChI=1S/C11H11ClO3/c1-8(13)15-7-11(14)6-9-3-2-4-10(12)5-9/h2-5H,6-7H2,1H3

InChI Key

BZOBAIIVXMCBSY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC(=O)CC1=CC(=CC=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl Esters with Piperazinyl-Thiazolyl Moieties (e.g., Compounds 10d–10f)
  • Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) :
    • Molecular Weight : 514.2 g/mol (ESI-MS m/z: 514.2 [M+H]⁺) .
    • Key Features : Incorporates a 3-chlorophenyl ureido group linked to a thiazole-piperazine scaffold.
    • Comparison : Unlike 3-(3-chlorophenyl)-2-oxopropyl acetate, 10f includes a urea functional group and a complex heterocyclic system, which may enhance receptor binding in medicinal applications.
Uracil Derivatives with 2-Oxopropyl Chains
  • 6-Methyl-1-(2-oxopropyl)-3-(thietan-3-yl)-uracil (4) and 6-Methyl-1-(2-oxopropyl)-3-(1,1-dioxothietan-3-yl)-uracil (5) :
    • Synthesis : Prepared via reaction of thietane-containing uracil derivatives with chloroacetone in acetone under basic conditions (K₂CO₃, 80–85°C, 6 hours) .
    • Comparison : These compounds replace the aromatic chlorophenyl group with uracil and thietane moieties, shifting applications toward nucleoside analogs or enzyme inhibitors.
Natural Alkaloids (e.g., 3-(2-Oxopropyl)coronaridine)
  • Source : Isolated from Ervatamia hainanensis .
  • Structure : Features an ibogan-type indole alkaloid skeleton with a 2-oxopropyl group at C-3.
  • Key Differences : A double bond at C-15/C-20 replaces methylene/methine groups in synthetic derivatives, altering conformational flexibility and bioactivity .
Key Observations:
  • Synthetic Yields : Ethyl ester 10f was synthesized in 89.1% yield using a piperazine-thiazole coupling strategy , comparable to the 90% yield reported for hydrolysis of 3-chlorophenyl ethanyl pyridine carboxylates .
  • Spectroscopic Data : The methoxycarbonyl group in 3-(2-oxopropyl)coronaridine shows a distinct ¹³C NMR signal at δC 174.0 , which could serve as a benchmark for characterizing the acetate group in the target compound.

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